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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the
herbicide isoxaflutole and its principal degradates, diketonitrile (DKN) and a benzoic acid
derivative. The information is compiled from a range of regulatory assessments and scientific
studies, with a focus on providing quantitative data, detailed experimental methodologies, and
an understanding of the biochemical pathways involved.

Executive Summary

Isoxaflutole is an isoxazole herbicide that functions through the inhibition of the 4-
hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] This mode of action is central to
both its herbicidal efficacy and its toxicological effects in mammals. In the environment and
within biological systems, isoxaflutole is rapidly converted to its active metabolite, diketonitrile
(DKN), which is then further degraded to a herbicidally inactive benzoic acid derivative.[2] The
toxicological assessment of isoxaflutole, therefore, necessitates consideration of these key
degradates.

Overall, isoxaflutole exhibits low acute toxicity via oral, dermal, and inhalation routes.[2][3]
The primary target organs identified in repeated-dose studies are the liver and thyroid in
rodents, with ocular toxicity also observed in rats.[4] These effects are largely attributed to the
inhibition of HPPD, leading to tyrosinemia.[4] While isoxaflutole has been classified as "likely
to be a human carcinogen” based on liver and thyroid tumors in rats and mice at high doses, it
is considered to operate through a non-genotoxic, threshold-based mechanism.[2][4]
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Developmental toxicity has been observed in rats and rabbits, primarily as growth retardation
and skeletal ossification delays.[2][4] Isoxaflutole is not considered to be neurotoxic.[2][3]

Mechanism of Action and Metabolic Pathway

Isoxaflutole's primary mode of action is the inhibition of the HPPD enzyme, which is crucial in
the catabolism of tyrosine.[1][2][3] In plants, this inhibition disrupts the synthesis of
plastoquinone, a vital cofactor for phytoene desaturase in the carotenoid biosynthesis pathway,
leading to the characteristic bleaching of susceptible weeds.[1] In mammals, HPPD inhibition
results in an accumulation of tyrosine in the blood (tyrosinemia), which is linked to the observed
ocular and hepatic toxicities.[4]

Isoxaflutole itself is a pro-herbicide, rapidly converted to its active diketonitrile (DKN)
metabolite, RPA 202248, through the opening of the isoxazole ring. DKN is then further
metabolized to the inactive benzoic acid derivative, RPA 203328.
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Caption: Metabolic conversion of isoxaflutole to its primary degradates.

Toxicokinetics

Following oral administration in rats, isoxaflutole is rapidly absorbed, with peak plasma
concentrations reached within 0.5 to 1 hour.[3] The extent of absorption is dose-dependent,
with approximately 60-70% absorbed at low doses and around 36-40% at high doses,
suggesting saturation of absorption.[3] The elimination half-life is approximately 60 hours.[3][4]
Excretion is rapid, primarily through urine at low doses and feces at high doses, with the
majority eliminated within 24-48 hours.[3] The main metabolites identified in urine and feces are
DKN and the benzoic acid derivative.[2][3]

Toxicological Profile of Isoxaflutole

The toxicological data for isoxaflutole is summarized in the following sections and tables.
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Acute Toxicity

Isoxaflutole exhibits low acute toxicity. The oral LD50 in rats is greater than 5000 mg/kg body
weight, and the dermal LD50 in rats is greater than 2000 mg/kg bw.[2][3] The inhalation LC50
in rats is greater than 5.23 mg/L.[2][3] It is not a skin irritant and is minimally irritating to the
eyes.[2][3] Isoxaflutole is not a skin sensitizer.[2][3]

Subchronic and Chronic Toxicity and Carcinogenicity

Repeated-dose studies have identified the liver and thyroid as the primary target organs in
rodents.[2][4] In a 78-week study in mice, the No Observed Adverse Effect Level (NOAEL) was
3.2 mg/kg bw/day, based on liver effects.[2] In a 2-year study in rats, the NOAEL was 2 mg/kg
bw/day, based on liver, thyroid, ocular, and nervous system toxicity in males and liver toxicity in
females.[2]

Carcinogenicity studies have shown an increased incidence of hepatocellular adenomas and
carcinomas in both mice and rats at high doses.[2] An increase in thyroid follicular cell
adenomas was also observed in male rats.[2] However, isoxaflutole is not genotoxic, and the
carcinogenic effects are considered to have a threshold.[2] The U.S. EPA has classified
isoxaflutole as "likely to be a human carcinogen”.[4]

Genotoxicity

Isoxaflutole has been tested in a comprehensive range of in vitro and in vivo genotoxicity
assays and has consistently shown no evidence of genotoxic potential.[2]

Reproductive and Developmental Toxicity

In a two-generation reproductive toxicity study in rats, the parental and offspring NOAEL was 2
mg/kg bw/day, based on increased liver weights, hypertrophy, and vacuolation in the parents,
and decreased pup weights and viability at higher doses.[2] The reproductive NOAEL was the
highest dose tested at 500 mg/kg bw/day.[2]

Developmental toxicity studies in rats and rabbits indicated that isoxaflutole is not teratogenic.
[2] The observed developmental effects, such as decreased fetal weight and delayed
ossification, occurred at doses that also caused maternal toxicity.[2] The developmental
NOAEL in rats was 10 mg/kg bw/day, and in rabbits, it was 20 mg/kg bw/day.[2]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b1672639?utm_src=pdf-body
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://apps.who.int/pesticide-residues-jmpr-database/Document/207
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://apps.who.int/pesticide-residues-jmpr-database/Document/207
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://apps.who.int/pesticide-residues-jmpr-database/Document/207
https://www.benchchem.com/product/b1672639?utm_src=pdf-body
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://apps.who.int/pesticide-residues-jmpr-database/Document/207
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://downloads.regulations.gov/APHIS-2012-0029-0075/attachment_50.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://www.benchchem.com/product/b1672639?utm_src=pdf-body
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://www.benchchem.com/product/b1672639?utm_src=pdf-body
https://downloads.regulations.gov/APHIS-2012-0029-0075/attachment_50.pdf
https://www.benchchem.com/product/b1672639?utm_src=pdf-body
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://www.benchchem.com/product/b1672639?utm_src=pdf-body
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report13/5.25_ISOXAFLUTOLE__268_.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Neurotoxicity

Isoxaflutole is not considered to be neurotoxic.[2][3] In an acute neurotoxicity study in rats, no
evidence of neurotoxicity was observed at doses up to 2000 mg/kg bw.[2] A 90-day
neurotoxicity study in rats also showed no neurotoxic effects at the highest dose tested.[2] A
developmental neurotoxicity study in rats showed decreased pup survival and body weight at
high doses, but no specific neurotoxic effects were identified.[2][5]

Toxicological Profile of Degradates
Diketonitrile (DKN, RPA 202248)

DKN is the herbicidally active metabolite of isoxaflutole. There is limited publicly available
toxicity data specifically for DKN.[6] Regulatory agencies often consider its toxicity to be similar
to the parent compound for risk assessment purposes.[6][7] The acute oral LD50 of DKN in rats
is greater than 5000 mg/kg bw, and it was not genotoxic in the Ames test.[2]

Benzoic Acid Derivative (RPA 203328)

The benzoic acid derivative is herbicidally inactive. It has been more extensively studied than
DKN. The acute oral LD50 in rats is greater than 5000 mg/kg bw.[2] It was not genotoxic in a
range of assays.[2] In a 90-day dietary study in rats, no evidence of systemic toxicity was
observed at doses up to 769 mg/kg bw/day.[2] A developmental toxicity study in rats showed no
evidence of teratogenicity or developmental toxicity at doses up to 750 mg/kg bw/day.[2]

Interaction with Signaling Pathways

Recent research has indicated that isoxaflutole can interact with the Peroxisome Proliferator-
Activated Receptor (PPAR) signaling pathway. Specifically, it has been shown to activate the
PPAR gamma receptor. PPARs are nuclear receptors that play a key role in regulating lipid
metabolism, glucose homeostasis, and inflammation. Activation of PPARYy can lead to changes
in the expression of genes involved in fatty acid metabolism. This interaction may be relevant to
the observed liver effects.
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Caption: Proposed interaction of isoxaflutole with the PPARYy signaling pathway.

Data Presentation

Table 1: Summary of Isoxaflutole Toxicity
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Endpoint Species . NOAEL LOAEL
Duration LOAEL
Acute Oral ) >5000 mg/kg )
o Rat Single Dose - No mortality
Toxicity bw
Acute Dermal ) >2000 mg/kg ]
o Rat Single Dose - No mortality
Toxicity bw
Liver, thyroid,
ocular, and
nervous
Chronic 2 mg/kg 20 mg/kg system
o Rat 2 years o
Toxicity bw/day bw/day toxicity
(males); liver
toxicity
(females)[2]
Increased
incidence of
) o hepatocellula
Carcinogenici 64.4 mg/kg 977.3 mg/kg
Mouse 78 weeks r adenomas
ty bw/day bw/day
and
carcinomas|2
]
Increased
) o incidence of
Carcinogenici 20 mg/kg 500 mg/kg )
Rat 2 years liver and
ty bw/day bw/day )
thyroid
tumors[2]
Increased
liver weights
2 mg/kg
) (parental);
2-Generation 2 bw/day 20 mg/kg
Rat ) decreased
Repro. Generations (Parental/Offs  bw/day )
) pup weight
pring) I
and viability
(offspring)[2]
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Toxicity

mg/kg bw/day

toxicity[2]

Decreased
Development Rat Gestation 10 mg/kg 100 mg/kg fetal weight
a
al Toxicity Days 6-15 bw/day bw/day and delayed
ossification[2]
Decreased
Development Rabbit Gestation 20 mg/kg 100 mg/kg fetal weights
abbi
al Toxicity Days 6-18 bw/day bw/day and delayed
ossification[2]
No evidence
Acute ) 2000 mg/kg of
o Rat Single Dose - o
Neurotoxicity bw neurotoxicity[
23]
No evidence
Subchronic 750 mg/kg of
o Rat 90 days - .
Neurotoxicity bw/day neurotoxicity[
2]
Compound Endpoint Species Value Notes
Diketonitrile Not genotoxic in
Acute Oral LD50 Rat >5000 mg/kg bw
(DKN) Ames test[2]
Benzoic Acid )
Acute Oral LD50 Rat >5000 mg/kg bw  Not genotoxic[2]
(RPA203328)
No evidence of
_ NOAEL: 769 ]
90-Day Dietary Rat systemic
mg/kg bw/day o
toxicity[2]
No teratogenicity
Developmental NOAEL: 750
Rat or developmental

Experimental Protocols
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The toxicological studies summarized in this guide were generally conducted following
internationally recognized guidelines, such as those established by the Organisation for
Economic Co-operation and Development (OECD). Below are descriptions of the typical
methodologies for key studies.

Chronic Toxicity/Carcinogenicity Study (based on OECD
TG 452)

A chronic toxicity study aims to characterize the effects of a substance after prolonged and
repeated exposure.

o Test System: Typically conducted in rats, with at least 20 animals per sex per group.[1][8]

e Dose Administration: The test substance is administered daily, usually mixed in the diet, for a
period of 12 to 24 months.[1][8][9] At least three dose levels and a control group are used.
The highest dose is selected to induce some toxicity but not significant mortality.

o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
consumption are recorded weekly.[1] Hematology, clinical chemistry, and urinalysis are
performed at 3, 6, 12, 18, and 24 months.[1]

o Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed,
and a comprehensive histopathological examination of tissues from all groups is performed.

[1]
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Caption: General workflow for a chronic toxicity and carcinogenicity study.

Two-Generation Reproductive Toxicity Study (based on
OECD TG 416)
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This study is designed to assess the effects of a substance on male and female reproductive
performance and on the offspring.[10][11][12]

o Test System: The preferred species is the rat. Groups of males and females (P generation)
are exposed to the test substance.[10][12]

» Dosing Period: Dosing begins in the P generation animals before mating and continues
through mating, gestation, and lactation.[10] The F1 offspring are then selected and dosed
through their maturation, mating, and production of the F2 generation.[10]

e Endpoints:

o Parental: Mating and fertility indices, gestation length, clinical observations, body weight,
food consumption, and post-mortem examination of reproductive organs.[12]

o Offspring: Viability, sex ratio, body weight, developmental landmarks (e.g., anogenital
distance, sexual maturation), and gross pathology at necropsy.[12]

» Data Analysis: The NOAELSs for parental systemic toxicity, reproductive toxicity, and offspring
toxicity are determined.

Prenatal Developmental Toxicity Study (based on OECD
TG 414)

This study evaluates the potential for adverse effects on the pregnant female and the
developing embryo and fetus.[13][14][15]

o Test System: Typically conducted in one rodent (rat) and one non-rodent (rabbit) species.[13]
[14] Approximately 20 pregnant females per group are used.[13]

o Dosing Period: The test substance is administered daily, usually by gavage, from
implantation to the day before cesarean section.[13][15]

o Maternal Observations: Clinical signs, body weight, and food consumption are monitored
throughout the study. A macroscopic examination is performed at termination.[13]
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o Fetal Examinations: One day prior to the expected delivery, females undergo a cesarean
section. The number of corpora lutea, implantation sites, resorptions, and live/dead fetuses
are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal
abnormalities.[16]

o Data Analysis: The NOAELSs for maternal and developmental toxicity are established.

Conclusion

The toxicological profile of isoxaflutole is well-characterized, with the primary effects on the
liver and thyroid in rodents being consistent with its mechanism of action as an HPPD inhibitor.
The carcinogenic potential is considered to have a threshold and is not associated with
genotoxicity. The degradates, particularly the benzoic acid derivative, show a significantly lower
order of toxicity than the parent compound. This comprehensive dataset allows for a thorough
risk assessment for human health and the environment. Further research into the specific
downstream effects of PPARY activation by isoxaflutole could provide a more nuanced
understanding of its hepatic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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